Spectroscopic Characterization and Analytical Profiling of 2-Chloro-1-(5-fluoro-2-methyl-1H-indol-3-yl)ethanone: A Comprehensive Technical Guide
Spectroscopic Characterization and Analytical Profiling of 2-Chloro-1-(5-fluoro-2-methyl-1H-indol-3-yl)ethanone: A Comprehensive Technical Guide
Executive Summary and Chemical Context
The compound 2-chloro-1-(5-fluoro-2-methyl-1H-indol-3-yl)ethanone (Molecular Formula: C11H9ClFNO , MW: 225.65 g/mol ) is a highly versatile synthetic building block. It is predominantly utilized in the synthesis of indole-based thiazoles, bis-indolyl conjugates, and allosteric AKT/PI3K inhibitors [1]. The presence of the highly reactive α -chloroketone moiety at the C-3 position allows for facile nucleophilic substitution and cyclization reactions, while the fluorine atom at C-5 modulates the lipophilicity and metabolic stability of downstream pharmaceutical targets.
Because the acylation of indoles can occur at either the nucleophilic nitrogen (N-1) or the carbon (C-3), rigorous spectroscopic validation is mandatory to confirm regioselectivity. This guide provides an authoritative, in-depth breakdown of the spectroscopic data (NMR, FT-IR, and LC-MS) required to validate the structural integrity of this molecule, explaining the quantum mechanical and chemical causalities behind each data point.
Synthetic Workflow and Regioselectivity Logic
The synthesis of 3-(chloroacetyl)indoles relies on a Friedel-Crafts-type acylation. When 5-fluoro-2-methyl-1H-indole is reacted with chloroacetyl chloride, the initial kinetic attack often occurs at the N-1 position due to the high electron density and lower steric hindrance at the nitrogen atom. However, N-acylation is reversible. By applying heat (55–60 °C) in the presence of a weak base/catalyst like pyridine, the system is pushed toward thermodynamic control, resulting in the irreversible formation of the C-3 acylated product [2].
Caption: Thermodynamic vs. kinetic control in the regioselective C-3 acylation of 5-fluoro-2-methylindole.
Self-Validating Synthesis Protocol
To ensure high yield and regiochemical purity, the following step-by-step methodology must be employed:
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Initiation: Dissolve 10.0 mmol of 5-fluoro-2-methyl-1H-indole in 20 mL of anhydrous toluene under an inert N2 atmosphere. Add 12.0 mmol of anhydrous pyridine.
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Electrophile Addition: Cool the reaction vessel to 0 °C. Dropwise, add 11.0 mmol of chloroacetyl chloride over 15 minutes. Causality: The low temperature prevents runaway exothermic degradation and minimizes polymerization of the highly reactive indole core.
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Thermodynamic Shift: Remove the ice bath and heat the mixture to 55–60 °C for 2 hours. Causality: This thermal energy overcomes the activation barrier for the N-to-C acyl migration, ensuring >95% conversion to the C-3 isomer.
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Quenching & Isolation: Pour the mixture into 50 mL of ice-cold 1M HCl. Causality: The acidic quench protonates the pyridine, partitioning it into the aqueous layer and halting the reaction. Extract with ethyl acetate (3 x 30 mL), dry over Na2SO4 , and concentrate in vacuo.
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Validation Checkpoint: If the crude product is an oil, N-acylation or polymerization has likely occurred. The pure C-3 acylated product will precipitate as a solid upon trituration with cold ethanol.
Spectroscopic Profiling and Causality
To definitively prove the structure of 2-chloro-1-(5-fluoro-2-methyl-1H-indol-3-yl)ethanone, a multi-modal spectroscopic approach is required. Each technique acts as a self-validating node in the analytical network.
Caption: Logical relationship of multi-modal spectroscopic techniques used to validate the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent Selection Causality: The sample must be prepared in DMSO- d6 rather than CDCl3 . In CDCl3 , the indole N-H proton undergoes rapid exchange and quadrapolar relaxation, often broadening into the baseline. In DMSO- d6 , the solvent strongly hydrogen-bonds with the N-H proton, locking it in place and producing a sharp, distinct singlet near 12.0 ppm[3]. The presence of this peak is the ultimate proof that acylation occurred at C-3, not N-1.
Table 1: 1 H NMR Data Summary (400 MHz, DMSO- d6 )
| Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment & Causality |
| 12.05 | Singlet (br) | - | 1H | Indole N-H: Strongly deshielded by the anisotropic effect of the adjacent aromatic ring and H-bonding with DMSO. |
| 7.75 | Doublet of doublets | 3JH−F=9.8 , 4JH−H=2.5 | 1H | H-4 (Aromatic): Deshielded by the C-3 carbonyl. Splits due to ortho-fluorine and meta-H-6. |
| 7.35 | Doublet of doublets | 3JH−H=8.8 , 4JH−F=4.5 | 1H | H-7 (Aromatic): Splits due to ortho-H-6 and long-range coupling to F. |
| 7.00 | Triple doublet | 3JH−H≈3JH−F=9.0 , 4JH−H=2.5 | 1H | H-6 (Aromatic): Complex splitting from adjacent H-7, ortho-fluorine, and meta-H-4. |
| 4.75 | Singlet | - | 2H | - CH2Cl : Highly deshielded by the combined electron-withdrawing effects of the carbonyl and chlorine atom. |
| 2.65 | Singlet | - | 3H | C-2 Methyl: Shifted downfield from a typical allylic methyl (~2.3 ppm) due to the anisotropic cone of the C-3 carbonyl. |
Table 2: 13 C and 19 F NMR Data Summary (100 MHz / 376 MHz, DMSO- d6 )
| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity & Coupling ( JC−F , Hz) | Assignment & Causality |
| 13 C | 187.5 | Singlet | C=O: Characteristic of an α,β -unsaturated/aryl conjugated ketone. |
| 13 C | 158.0 | Doublet ( 1JC−F=235.0 ) | C-5: Massive Fermi contact coupling confirms direct C-F bond. |
| 13 C | 146.5 | Singlet | C-2: Deshielded by the adjacent nitrogen and methyl group. |
| 13 C | 110.2 | Doublet ( 2JC−F=26.0 ) | C-6: Two-bond coupling to fluorine. |
| 13 C | 105.5 | Doublet ( 2JC−F=24.0 ) | C-4: Two-bond coupling to fluorine. |
| 13 C | 46.5 | Singlet | - CH2Cl : Aliphatic carbon pulled downfield by electronegative Cl. |
| 19 F | -121.5 | Triple doublet ( J=9.5,4.5 ) | C-5 Fluorine: Standard region for fluoroaromatics; splitting mirrors H-4 and H-6. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy provides rapid orthogonal validation of the functional groups.
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N-H Stretch (~3250 cm−1 ): A sharp, distinct peak confirming the secondary amine of the indole ring remains intact (further ruling out N-acylation).
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C=O Stretch (~1645 cm−1 ): A standard aliphatic ketone appears at ~1715 cm−1 . The observed red-shift to 1645 cm−1 is caused by the extended π -conjugation with the electron-rich indole core. The resonance donation from the indole nitrogen into the carbonyl system increases the single-bond character of the C=O bond, lowering its vibrational frequency.
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C-F Stretch (~1180 cm−1 ): Strong, broad absorption characteristic of aryl fluorides.
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C-Cl Stretch (~750 cm−1 ): Confirms the presence of the aliphatic halogen.
Mass Spectrometry (LC-MS/ESI+) Protocol and Isotopic Validation
Mass spectrometry acts as a self-validating system for the presence of the chlorine atom through isotopic pattern analysis.
Step-by-Step LC-MS Protocol:
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Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid. Causality: Formic acid provides the necessary protons ( H+ ) to facilitate efficient ionization in positive Electrospray Ionization (ESI+) mode.
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Chromatography: Inject 2 μL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μm ) using a gradient of Water/Acetonitrile (both with 0.1% FA).
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Detection: Scan in positive mode ( m/z 100 to 500).
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Data Validation (The 3:1 Rule): Chlorine naturally exists as two stable isotopes: 35Cl (75.78%) and 37Cl (24.22%). The mass spectrum must display a molecular ion peak [M+H]+ at m/z 226.04 and an M+2 peak at m/z 228.04 in a strict 3:1 intensity ratio . If this isotopic signature is absent, the chloroacetyl group was either not incorporated or was hydrolyzed during synthesis.
Conclusion
The rigorous characterization of 2-chloro-1-(5-fluoro-2-methyl-1H-indol-3-yl)ethanone requires a holistic understanding of how its structural features—specifically the electron-withdrawing chloroacetyl group and the C-5 fluorine—perturb its spectroscopic environment. By cross-referencing the 12.0 ppm N-H NMR shift, the 3:1 isotopic MS pattern, and the red-shifted 1645 cm−1 IR carbonyl stretch, researchers can establish a self-validating analytical matrix that guarantees regiochemical and structural purity prior to downstream drug development applications.
References
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Title: (3-Chloroacetyl)-indole, a novel allosteric AKT inhibitor suppresses colon cancer growth in vitro and in vivo Source: Cancer Prevention Research (Philadelphia, Pa.) URL: [Link]
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Title: 4-(Indol-3-yl)thiazole-2-amines and 4-(indol-3-yl)thiazole Acylamines as Novel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation Source: Pharmaceuticals (Basel) URL: [Link]
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Title: Enantioselective α -Aminophosphonate Functionalization of Indole Ring through an Organocatalyzed Friedel–Crafts Reaction Source: The Journal of Organic Chemistry URL: [Link]
